N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide
Description
N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indole fused to a piperidine ring, which is further substituted with a carboxamide group. The presence of the dimethylphenyl group adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-7-6-10-19(16(15)2)24-21(26)25-13-11-22(12-14-25)17(3)23-20-9-5-4-8-18(20)22/h4-10H,11-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLNDBNJUKFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCC3(CC2)C(=NC4=CC=CC=C34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable piperidine precursor. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion to N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-amine.
Substitution: Halogenated derivatives of the dimethylphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds.
Biology
Biologically, this compound can be studied for its potential interactions with various biological targets. Its indole moiety is known to interact with a range of enzymes and receptors, making it a candidate for drug discovery research.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action and biological activity is ongoing.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, including polymers and dyes, due to its stable spirocyclic structure.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, potentially modulating their activity. The carboxamide group may facilitate binding through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-amine: Similar structure but lacks the carboxamide group.
N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure
This detailed overview provides a comprehensive understanding of N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4’-piperidine]-1’-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
